(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine
Overview
Description
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine is an organic compound with the molecular formula C11H15NO It is a derivative of benzofuran, characterized by the presence of a methanamine group attached to the benzofuran ring
Mechanism of Action
The exact mechanism of action would depend on the specific molecular targets of the compound, which could vary based on the chemical structure of the specific benzofuran derivative. The interaction with these targets could lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific chemical structure of the compound. These properties would influence the bioavailability of the compound, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Biochemical Analysis
Biochemical Properties
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition results in increased levels of acetylcholine, which can enhance cholinergic signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and neuroprotection . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolism of the compound can lead to the formation of various metabolites, some of which may retain biological activity . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 2,2-dimethyl-2,3-dihydrobenzofuran.
Functional Group Introduction:
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the attainment of high-purity product .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Scientific Research Applications
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: Research explores its effects on biological systems, including its potential as a neuroprotective agent.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol: This compound has a hydroxyl group instead of a methanamine group.
2,2-Dimethyl-2,3-dihydrobenzofuran: Lacks the methanamine functional group.
Uniqueness
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. Its methanamine group allows for unique interactions in chemical reactions and biological systems, differentiating it from other benzofuran derivatives .
Properties
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2)6-9-5-8(7-12)3-4-10(9)13-11/h3-5H,6-7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVYGQVELAATAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=CC(=C2)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132570-56-0 | |
Record name | (2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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